Salirepin

Overview

Description

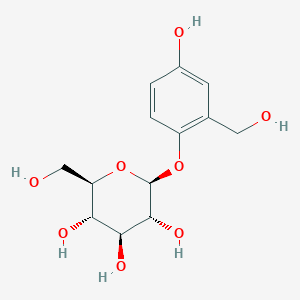

Salirepin is a glycoside.

Scientific Research Applications

Natural Product Isolation : Salirepin was isolated for the first time from the fruits of Idesia polycarpa var. vestita Diels and identified as a natural product (Zhou Yan, 2003). Additionally, new phenolic glycosides, including this compound, were identified in Symplocos racemosa bark and Homalium ceylanicum (V. Ahmad et al., 2007); (O. Ekabo et al., 1993).

Cancer Research : Studies have explored the role of genes related to this compound in cancer progression. SALL4, for instance, promotes gastric cancer progression by activating CD44 expression (X. Yuan et al., 2016), and in esophageal squamous cell carcinoma, it modulates cell stemness via the Wnt/β-catenin pathway (Jing He et al., 2016).

Medicinal Properties : Compounds from the fruits of Idesia polycarpa, including this compound, have shown significant inhibitory activity on lipopolysaccharide-induced nitric oxide production in microglia, hinting at potential medicinal properties (S. Kim et al., 2007).

Biological Activity Studies : Research on sulfated salicinoids in poplar, related to this compound, suggests functions in sulfur homeostasis and plant defense (Nathalie D. Lackus et al., 2020). Additionally, studies on genetically standardized Atlantic salmon (Salmo salar) focus on reducing animal use in research and achieving reproducible results (U. Grimholt et al., 2009).

Midwifery and Health Research : Salutogenesis, a concept associated with health and wellbeing, has been applied in midwifery research for a woman-centered approach (Roisin Bailey, 2018).

Educational Research : The study of students' approaches to learning (SAL) is a significant research tradition in measuring learning and studying in higher education (K. Lonka et al., 2004).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that this compound may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .

Biochemical Pathways

It is known that this compound is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of this compound, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.

Pharmacokinetics

It is known that this compound accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that this compound may be readily absorbed and distributed in these tissues.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, this compound may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .

Action Environment

It is known that this compound is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of this compound.

Biochemical Analysis

Biochemical Properties

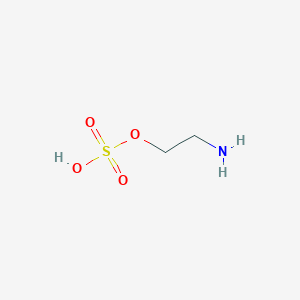

Salirepin interacts with a variety of enzymes and proteins. It is converted into this compound-7-sulfate by the enzyme sulfotransferase (SOT1) . The expression of SOT1 in different organs of Populus trichocarpa matches the accumulation of sulfated salicinoids, including this compound .

Cellular Effects

It is known that this compound and its sulfated form play a role in sulfur storage and homeostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion into this compound-7-sulfate by the enzyme SOT1 . This conversion is believed to play a role in sulfur storage and homeostasis .

Temporal Effects in Laboratory Settings

It is known that the levels of sulfated salicinoids, including this compound, decrease in SOT1 knockdown trees compared to wild-type plants .

Metabolic Pathways

This compound is involved in the sulfation pathway, where it is converted into this compound-7-sulfate by the enzyme SOT1 . This pathway involves the transfer of a sulfate group from a donor molecule to this compound .

Transport and Distribution

It is known that this compound and its sulfated form accumulate in high amounts in above-ground tissues including leaves, petioles, and stems, but are also found at lower concentrations in roots .

Subcellular Localization

Given its involvement in the sulfation pathway, it is likely that it is localized in the cytosol where sulfation reactions typically occur .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNFZOGKIFFKGT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

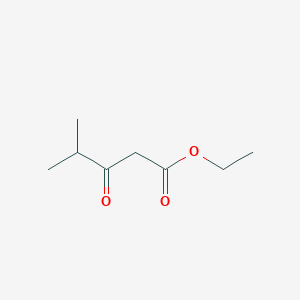

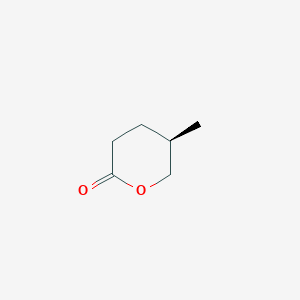

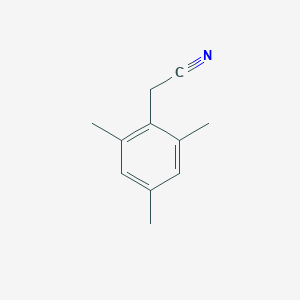

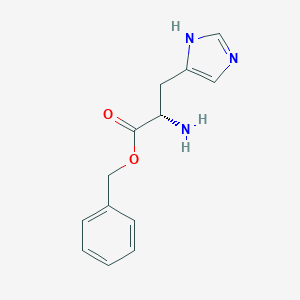

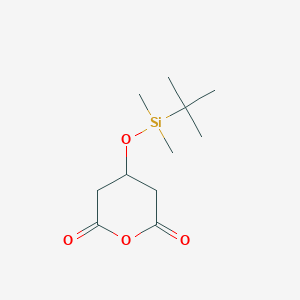

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate](/img/structure/B43176.png)